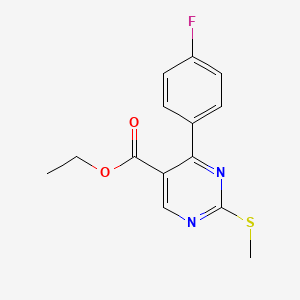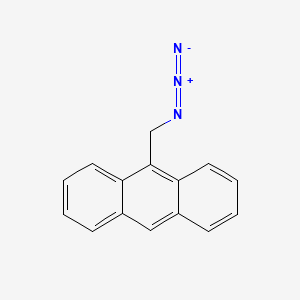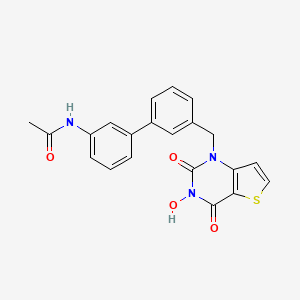![molecular formula C27H31NO6 B8305513 Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-](/img/structure/B8305513.png)
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- is a complex organic compound with a unique structure that includes a methoxyphenyl group, an oxazole ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the methoxyphenyl and benzoic acid groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include those with related structures, such as:
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-benzoic Acid
- **2-{3-[2-(3-Methoxyphenyl)-5-methyloxazol-4-ylmethoxy]cyclohexyloxymethyl}-4-methylbenzoic Acid .
Uniqueness
What sets Benzoic acid, 2-[[[(1R,3S)-3-[[2-(3-Methoxyphenyl)-5-Methyl-4-oxazolyl]Methoxy]cyclohexyl]oxy]Methyl]-6-Methyl- apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C27H31NO6 |
|---|---|
Poids moléculaire |
465.5 g/mol |
Nom IUPAC |
2-[[3-[[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]cyclohexyl]oxymethyl]-6-methylbenzoic acid |
InChI |
InChI=1S/C27H31NO6/c1-17-7-4-9-20(25(17)27(29)30)15-32-22-11-6-12-23(14-22)33-16-24-18(2)34-26(28-24)19-8-5-10-21(13-19)31-3/h4-5,7-10,13,22-23H,6,11-12,14-16H2,1-3H3,(H,29,30) |
Clé InChI |
IUCZODKTVLKZLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)COC2CCCC(C2)OCC3=C(OC(=N3)C4=CC(=CC=C4)OC)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-2-[(phenylmethyl)thio]-4,5-pyrimidinediamine](/img/structure/B8305444.png)




![2-(5-Methylisoxazol-4-yl)-3-oxa-1-azaspiro[4.5]dec-1-en-4-one](/img/structure/B8305505.png)







![3-{3-[(Pyrrolidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8305546.png)
